1,6-Hexanediol

Description

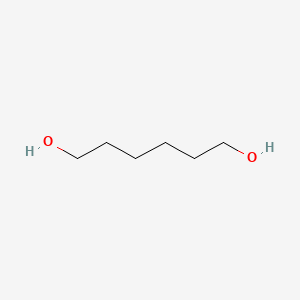

Structure

3D Structure

Properties

IUPAC Name |

hexane-1,6-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXMIOPMDWAUFGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

31762-63-7, 27236-13-1 | |

| Record name | Poly(hexamethylene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31762-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27236-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1027265 | |

| Record name | 1,6-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Other Solid; Other Solid, Colorless or white, hygroscopic solid; [CHEMINFO], COLOURLESS CRYSTALS. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

208 °C | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

101 °C, 102 °C (216 °F) - closed cup | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in water, Soluble in alcohol; sparingly soluble in hot ether., Solubility in water: good | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.967 g/cu cm at 25 °C, Density: 0.953 g/cm cu at 50 °C, 0.96 g/cm³ | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.07 (Air = 1), Relative vapor density (air = 1): 4.1 | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0005 [mmHg], 0.0005 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.007 | |

| Record name | 1,6-Hexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7930 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

... Impurities are various diols and epsilon-caprolactone as well as traces of water. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline needles | |

CAS No. |

629-11-8, 27236-13-1 | |

| Record name | 1,6-Hexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=629-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Hexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-HEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,6-Hexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexane-1,6-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.068 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-Hexanediol, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.570 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXANEDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZIA319275I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

41.5 °C, 42.8 °C | |

| Record name | Hexane-1,6-Diol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1,6-Hexanediol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6488 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,6-HEXANEDIOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0491 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Hexanediol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key reactions of 1,6-Hexanediol (B165255). The information is presented to support research, development, and application of this versatile diol.

Chemical Structure and Identification

This compound is a linear, bifunctional alcohol with the IUPAC name hexane-1,6-diol . It consists of a six-carbon aliphatic chain with a primary hydroxyl group at each terminus. This structure imparts both hydrophilic and hydrophobic characteristics to the molecule, making it a valuable intermediate in chemical synthesis.

dot

Caption: Chemical structure of this compound.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | hexane-1,6-diol |

| CAS Number | 629-11-8[1][2] |

| Molecular Formula | C₆H₁₄O₂[1][2][3] |

| SMILES | OCCCCCCO[4] |

| InChI | 1S/C6H14O2/c7-5-3-1-2-4-6-8/h7-8H,1-6H2[4] |

Physicochemical Properties

This compound is a colorless, water-soluble solid at room temperature.[5] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 118.17 g/mol [3] |

| Melting Point | 42-45 °C[6] |

| Boiling Point | 250 °C[6][7] |

| Density | 0.967 g/cm³ (at 25 °C)[6] |

| Solubility | Soluble in water and alcohol; sparingly soluble in hot ether.[8] Insoluble in benzene.[5] |

| Vapor Pressure | 0.0005 mmHg (at 25 °C)[3] |

| Flash Point | 101 °C (closed cup)[4] |

| Autoignition Temperature | 320 °C[6] |

Experimental Protocols

Determination of Melting Point (Capillary Method)

This protocol describes a standard laboratory procedure for determining the melting point of a solid organic compound like this compound.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.[5] The tube is then tapped to ensure the solid is compact at the bottom.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For a pure compound, this range should be narrow (0.5-1.5 °C).

Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient way to determine the boiling point of a small quantity of liquid. Since this compound is a solid at room temperature, it must first be melted.

Methodology:

-

Sample Preparation: A small amount of this compound is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil). The thermometer bulb and the sample should be level with the upper arm of the Thiele tube.

-

Heating and Observation: The side arm of the Thiele tube is gently heated.[9] As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[8]

-

Boiling Point Determination: The heating is discontinued (B1498344) when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will stop, and the liquid will be drawn into the capillary tube. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[8]

Synthesis of this compound

Industrially, this compound is primarily produced by the catalytic hydrogenation of adipic acid or its esters.[5]

Laboratory-Scale Synthesis via Hydrogenation of Adipic Acid

The following is a representative protocol for the laboratory synthesis of this compound from adipic acid, based on literature procedures for high-pressure hydrogenation.

dot

Caption: Workflow for the laboratory synthesis of this compound.

Methodology:

-

Catalyst Preparation (if applicable): Prepare the hydrogenation catalyst as per the specific literature procedure. For example, an atomically dispersed Ni/SiO₂ catalyst can be synthesized via an ammonia (B1221849) evaporation and hydrothermal method.

-

Reaction Setup: In a high-pressure autoclave reactor, combine adipic acid (e.g., 0.1 g), a suitable solvent such as 1,4-dioxane (B91453) (e.g., 60 mL), and the hydrogenation catalyst (e.g., 0.1 g of 15 wt% Ni/SiO₂).

-

Hydrogenation: Seal the reactor and purge it with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 220 °C) with stirring. Maintain these conditions for the specified reaction time (e.g., 12 hours).

-

Product Isolation and Purification: After cooling the reactor to room temperature and carefully venting the hydrogen, filter the reaction mixture to remove the catalyst. The solvent is then removed from the filtrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization to yield pure this compound.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).

Chemical Reactions of this compound

As a primary diol, this compound undergoes typical reactions of alcohols. Its bifunctionality makes it a key monomer in polymerization reactions.

Esterification

This compound readily undergoes esterification with carboxylic acids or their derivatives to form diesters. A notable example is its reaction with acrylic acid to produce this compound diacrylate (HDDA), a common crosslinking agent in polymers.

Experimental Protocol for the Synthesis of this compound Diacrylate:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound, acrylic acid (in a molar excess, e.g., a 2.2:1 ratio to the diol), a suitable catalyst (e.g., p-toluenesulfonic acid), a polymerization inhibitor (e.g., hydroquinone), and a water-carrying agent (e.g., cyclohexane).

-

Reaction: The mixture is heated to reflux (typically 80-110 °C). The water formed during the esterification is azeotropically removed and collected in the Dean-Stark trap. The reaction is monitored until the theoretical amount of water is collected or by tracking the acid value of the reaction mixture.

-

Work-up and Purification: After cooling, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acidic catalyst and any unreacted acrylic acid, followed by washing with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound diacrylate.

Oxidation

Oxidation of this compound can yield adipaldehyde (B86109) or adipic acid, depending on the oxidizing agent and reaction conditions. For example, oxidation with pyridinium (B92312) chlorochromate (PCC) gives adipaldehyde.[5]

Dehydration

Dehydration of this compound can lead to the formation of cyclic ethers such as oxepane.[5]

Polymerization

Due to its two hydroxyl groups, this compound is a crucial monomer in the production of polyesters and polyurethanes.[5] In these reactions, it acts as a chain extender, imparting flexibility and hardness to the resulting polymer.[5]

dot

Caption: Polymerization pathways involving this compound.

This guide provides foundational technical information on this compound. For specific applications, further consultation of detailed research literature and safety data sheets is recommended.

References

- 1. biorxiv.org [biorxiv.org]

- 2. WO2015027184A1 - Production of this compound from adipic acid - Google Patents [patents.google.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. shokubai.org [shokubai.org]

- 6. cuhk.edu.hk [cuhk.edu.hk]

- 7. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A facile process for adipic acid production in high yield by oxidation of this compound using the resting cells of Gluconobacter oxydans - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of 1,6-Hexanediol from Adipic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Hexanediol (B165255) (HDO) is a valuable linear diol with wide-ranging applications in the chemical industry, particularly as a monomer for the production of polyesters and polyurethanes. Its incorporation into polymer chains imparts flexibility, impact resistance, and hydrolytic stability. The synthesis of HDO from adipic acid, a readily available dicarboxylic acid, is a commercially significant process. This technical guide provides a comprehensive overview of the primary synthesis routes, focusing on the underlying chemistry, catalytic systems, and experimental protocols.

Core Synthesis Routes

The conversion of adipic acid to this compound is primarily achieved through two main pathways: a two-step process involving esterification followed by hydrogenation, and a more direct one-step hydrogenation.

Two-Step Synthesis: Esterification and Subsequent Hydrogenation

This conventional and widely-used industrial method involves the initial conversion of adipic acid to a diester, typically dimethyl adipate, followed by the catalytic hydrogenation of the ester to this compound.

The first step, esterification, is a reversible reaction where adipic acid reacts with an alcohol (commonly methanol) in the presence of an acid catalyst. To drive the equilibrium towards the product side, water is continuously removed. Modern industrial processes, such as the one developed by Johnson Matthey, utilize reactive distillation systems with heterogeneous catalysts to achieve nearly complete conversion of adipic acid to dimethyl adipate.[1] This approach offers advantages such as minimized feedstock usage and the creation of a non-acidic downstream environment, allowing for the use of lower-cost carbon steel equipment.[1]

The second step is the hydrogenation of the resulting diester. This is typically carried out in the vapor phase over a heterogeneous catalyst.[1] The use of vapor-phase hydrogenation is considered inherently safer than liquid-phase processes and can lead to extended catalyst life.[1]

dot

One-Step Synthesis: Direct Hydrogenation of Adipic Acid

The direct hydrogenation of adipic acid to this compound presents a more atom-economical route by eliminating the esterification step. This process, however, requires robust catalytic systems that can operate under demanding conditions and selectively reduce the carboxylic acid groups to alcohols.

Research has focused on developing highly active and selective heterogeneous catalysts for this transformation. These catalysts often consist of bimetallic systems supported on various materials. The direct hydrogenation is typically carried out in a slurry phase reactor at elevated temperatures and pressures.

dot

Experimental Protocols and Data

This section provides detailed experimental conditions and performance data for various catalytic systems employed in the synthesis of this compound from adipic acid.

Direct Hydrogenation of Adipic Acid: Catalyst Systems and Performance

The direct hydrogenation route has been explored with a variety of catalysts, with key performance indicators being conversion of adipic acid and selectivity towards this compound.

| Catalyst System | Support | Temperature (°C) | Pressure | Reaction Time (h) | Adipic Acid Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Atomically dispersed Ni | SiO₂ | 220 | 50 bar H₂ | 12 | 100 | ~94 | - | [2] |

| Ir-Re | Carbon/Alumina | 180 | 10 MPa H₂ | 16 | 100 | - | 59 | [3] |

| RuCoP | Carbon | 220 | 65 bar H₂ | - | - | 64 | 80 | [4] |

| Co, Cu, or Mn-based | - | 170-240 | 15.0-30.0 MPa | Continuous | - | - | - | [5][6] |

| Pt, Rh (First Metal) & Mo, W, Re (Second Metal) | - | 70-180 | 200-3000 psig | - | >50 | - | >60 | [7] |

Experimental Workflow: Batch Hydrogenation of Adipic Acid

The following diagram illustrates a typical experimental workflow for the batch hydrogenation of adipic acid in a laboratory setting.

dot

Detailed Experimental Protocol: Direct Hydrogenation with Atomically Dispersed Ni/SiO₂ Catalyst

The following protocol is based on the work by Zhu et al. (2017) and a subsequent study on the one-step hydrogenation of adipic acid.[2]

Catalyst Synthesis (Ammonia Evaporation and Hydrothermal Method):

-

Synthesize the atomically dispersed Ni on silica (B1680970) (Ni-ad) with a Ni loading of 15 wt% using an ammonia (B1221849) evaporation combined with a hydrothermal method.[2]

-

For comparison, benchmark catalysts such as 5 wt% RuSn/Al₂O₃ (RuSn) and 20 wt% Ni/SiO₂ (Ni-im) can be prepared by incipient wetness impregnation.[2]

Hydrogenation Procedure:

-

A 300 mL batch-type reactor (e.g., Parr model 4561) is charged with 0.1 g of adipic acid, 60 mL of 1,4-dioxane (B91453) as the solvent, and 0.1 g of the Ni-ad catalyst.[2]

-

The reactor is sealed and purged with an inert gas, followed by pressurization with hydrogen to an initial pressure of 50 bar.[2]

-

The reactor is heated to 220 °C and the contents are stirred at 500 rpm.[2]

-

The reaction is allowed to proceed for 12 hours.[2]

-

After the reaction, the reactor is cooled, and the liquid products are collected for analysis.

Product Analysis:

-

The resulting polar and non-polar compounds are quantitatively analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC/MS).[2]

Conclusion

The synthesis of this compound from adipic acid is a well-established industrial process with ongoing research focused on improving efficiency and sustainability. The two-step process via esterification and subsequent hydrogenation remains a dominant commercial route, offering high purity and reliable operation. However, the direct one-step hydrogenation of adipic acid presents a promising alternative, with the potential for improved atom economy and simplified processing. The development of novel, highly active, and selective catalysts is critical to the advancement of this direct route. The data and protocols presented in this guide offer valuable insights for researchers and professionals working in the field of chemical synthesis and process development.

References

- 1. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

- 2. shokubai.org [shokubai.org]

- 3. researchgate.net [researchgate.net]

- 4. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US9035094B2 - Process for production of adipic acid from this compound - Google Patents [patents.google.com]

- 6. globallcadataaccess.org [globallcadataaccess.org]

- 7. WO2015027184A1 - Production of this compound from adipic acid - Google Patents [patents.google.com]

Physical properties of 1,6-Hexanediol (melting point, boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,6-Hexanediol, a versatile diol compound. The information presented herein is intended to support research, development, and quality control activities by providing accurate data and general methodologies for its characterization.

Core Physical Properties of this compound

This compound, with the chemical formula C₆H₁₄O₂, is a colorless, water-soluble solid at room temperature.[1] It presents as white, waxy flakes or crystals.[2][3] Its bifunctional nature, possessing two primary hydroxyl groups, makes it a valuable intermediate in the synthesis of various polymers, including polyesters and polyurethanes.[4]

The physical characteristics of this compound are critical for its handling, processing, and application in various chemical syntheses. The following table summarizes its key physical properties as reported in the literature.

| Physical Property | Value | Units | Conditions |

| Melting Point | 38 - 45 | °C | - |

| 315 | K | - | |

| 108 | °F | - | |

| Boiling Point | 208 - 260 | °C | @ 760 mmHg |

| 481 - 523 | K | @ 1013 hPa | |

| 406 | °F | - | |

| Density | 0.95 - 1.0443 | g/cm³ | @ 20-25 °C |

Note: The ranges in the values reflect data from multiple sources and can be attributed to variations in experimental conditions and sample purity.

Experimental Protocols for Physical Property Determination

2.1. Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a crystalline solid like this compound, this is typically a sharp, well-defined temperature range.

A common laboratory method for determining the melting point is the capillary tube method .

-

Apparatus: A melting point apparatus (e.g., Thiele tube or a digital melting point device), a capillary tube sealed at one end, a thermometer, and a heating medium (e.g., mineral oil).

-

Procedure:

-

A small, finely powdered sample of this compound is packed into the sealed end of a capillary tube.

-

The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is immersed in a heating bath within the melting point apparatus.

-

The temperature of the bath is raised slowly and steadily.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has melted is recorded as the end of the melting range.

-

2.2. Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

For a high-boiling liquid like this compound, a micro boiling point determination method is often employed to minimize the use of the substance and reduce potential hazards.[5]

-

Apparatus: A small test tube, a capillary tube sealed at one end, a thermometer, and a heating apparatus (e.g., Thiele tube with mineral oil).[5]

-

Procedure:

-

A few drops of this compound are placed in the small test tube.[5]

-

The sealed capillary tube is placed, open end down, into the test tube.[5]

-

The test tube is attached to a thermometer and heated in a Thiele tube.[5]

-

As the temperature rises, air trapped in the capillary tube will bubble out.[5]

-

When the liquid reaches its boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[5]

-

The heat is then removed, and the liquid is allowed to cool.

-

The temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

-

2.3. Density Determination

Density is the mass of a substance per unit volume. For a solid like this compound at room temperature, its density is typically determined once it is melted.

A straightforward method for determining the density of a liquid is by using a pycnometer or a density bottle .

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), a balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is weighed.

-

It is then filled with distilled water of a known density and weighed again at a specific temperature to determine its volume.

-

The pycnometer is emptied, dried, and then filled with molten this compound.

-

The filled pycnometer is brought to the desired temperature in a water bath and then weighed.

-

The density of the this compound is calculated by dividing the mass of the diol by the volume of the pycnometer.

-

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical compound such as this compound.

Caption: Workflow for Physical Property Determination.

References

Solubility of 1,6-Hexanediol in water and organic solvents.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 1,6-hexanediol (B165255), a versatile diol used in various scientific and industrial applications. Understanding its solubility in both aqueous and organic media is critical for its effective use in polymer synthesis, as a chemical probe in studying liquid-liquid phase separation, and in formulation development.

Overview of this compound

This compound, with the chemical formula HO(CH₂)₆OH, is a colorless, water-soluble solid at room temperature.[1] Its structure, featuring a six-carbon aliphatic chain capped by two hydroxyl (-OH) groups, imparts a dual nature to the molecule. The polar hydroxyl groups are capable of forming hydrogen bonds, which governs its interaction with polar solvents, while the nonpolar hydrocarbon backbone influences its solubility in organic solvents.[2] This bifunctionality makes it a valuable building block in the production of polyurethanes, polyesters, and other polymers.[2]

Quantitative Solubility Data

The solubility of this compound has been determined in various solvents. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility in Aqueous and Select Solvents

| Solvent | Temperature (°C) | Solubility |

| Water | 20 | 5000 g/L[3] |

| Water | 20 | 900 g/L (forms a solution with pH 7.6)[4] |

| Water | 25 | 22,650 mg/L (estimated)[5] |

| Water | Not Specified | Soluble to 100 mM[6][7] |

| DMSO | Not Specified | Soluble to 100 mM[6][7] |

Note: Discrepancies in reported water solubility values may arise from different experimental conditions and methods.

Table 2: Qualitative Solubility in Organic Solvents

| Solvent | Solubility Description |

| Ethanol | Soluble[1][2][8] |

| Acetone | Soluble[1][2] |

| Diethyl Ether | Slightly Soluble / Sparingly Soluble in hot ether[1][8] |

| Benzene | Insoluble[1] |

| Most Organic Solvents | Soluble[9] |

Experimental Protocol for Solubility Determination

To ensure accurate and reproducible solubility data, standardized experimental protocols are essential. The "Flask Method," as described in OECD Test Guideline 105, is a widely accepted procedure for determining the water solubility of substances.[10][11][12][13][14] This method is suitable for substances with solubilities above 10⁻² g/L.[11][13]

Principle of the Flask Method

The core principle involves saturating a solvent with a solute at a specific temperature. An excess of the solid substance is equilibrated with the solvent in a vessel with stirring for a sufficient duration to reach equilibrium. Subsequently, the concentration of the substance in the aqueous phase is determined by a suitable analytical method.

Detailed Methodology

-

Preparation: A sufficient amount of this compound is added to a known volume of the solvent (e.g., distilled water) in a flask. The amount should be in excess of its expected solubility to ensure a saturated solution is formed.

-

Equilibration: The flask is sealed and placed in a constant-temperature bath, typically maintained at 20 ± 0.5 °C, and stirred.[11] The equilibration time is critical and must be long enough to ensure saturation is reached. A preliminary test can help determine the necessary time.[11]

-

Phase Separation: Once equilibrium is achieved, stirring is stopped, and the mixture is allowed to stand for a defined period to allow the excess solid to settle. Phase separation can be facilitated by centrifugation or filtration.[15] It is crucial to maintain the constant temperature during this step to prevent any change in solubility.

-

Sampling: A sample of the clear, supernatant liquid is carefully withdrawn.

-

Analysis: The concentration of this compound in the sampled solution is determined using a validated analytical technique. Methods like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are commonly employed for such quantitative analysis.

-

Calculation: The solubility is then expressed as mass concentration (e.g., g/L or mg/mL).

Visualization of Experimental Workflow

The logical flow of the solubility determination process can be visualized to provide a clear overview of the experimental steps.

Caption: Workflow for determining the solubility of a solid in a liquid via the flask method.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

-

Temperature: Generally, the solubility of solids in liquids increases with temperature. For this compound, which has a melting point between 37-45°C, temperature is a significant factor.[5]

-

Solvent Polarity: The principle of "like dissolves like" is applicable. The two polar hydroxyl groups of this compound allow for strong hydrogen bonding with polar solvents like water and alcohols, leading to high solubility.[2] Its solubility decreases in less polar solvents like diethyl ether and it is insoluble in nonpolar solvents like benzene.[1]

-

Purity of the Substance: The presence of impurities can significantly alter the measured solubility of a substance.[10][14] Therefore, using a high-purity grade of this compound is crucial for obtaining accurate data.

Applications in Research and Development

The specific solubility profile of this compound is integral to its applications:

-

Polymer Synthesis: Its high solubility in common organic solvents facilitates its use as a monomer in solution polymerization processes for producing polyesters and polyurethanes.

-

Drug Development: In pharmaceutical formulations, understanding the solubility of excipients and active ingredients is paramount. While not a typical drug, its properties can inform the behavior of similar diol structures.

-

Cell Biology: this compound is widely used as a tool to probe liquid-liquid phase separation (LLPS) in cells.[6][7] It is thought to disrupt weak hydrophobic interactions, leading to the dissolution of liquid-like condensates but not solid-like aggregates.[1][7] Its high water solubility is essential for its application in aqueous biological buffers. However, researchers should be aware that it can also directly impair the activity of enzymes like kinases and phosphatases.[16]

Conclusion

This compound exhibits high solubility in water and polar organic solvents, a characteristic governed by its dual-functional chemical structure. This guide has provided quantitative solubility data, a detailed experimental protocol for its determination based on established guidelines, and an overview of the factors influencing its solubility. For professionals in research and drug development, a thorough understanding of these properties is essential for leveraging this versatile compound in various applications, from materials science to cell biology.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound CAS 629-11-8 | 804308 [merckmillipore.com]

- 4. This compound - CD Formulation [formulationbio.com]

- 5. 1,6-hexane diol, 629-11-8 [thegoodscentscompany.com]

- 6. rndsystems.com [rndsystems.com]

- 7. This compound | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 8. This compound | HO(CH2)6OH | CID 12374 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. gs-tek.com [gs-tek.com]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound, commonly used to dissolve liquid–liquid phase separated condensates, directly impairs kinase and phosphatase activities - PMC [pmc.ncbi.nlm.nih.gov]

Industrial Production of 1,6-Hexanediol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Hexanediol (B165255) (HDO) is a linear diol of significant industrial importance, primarily serving as a monomer in the production of polyurethanes, polyesters, and other specialty polymers. Its incorporation into polymer chains imparts flexibility, impact resistance, and hydrolytic stability to the final products. This technical guide provides an in-depth overview of the core industrial production methods for this compound, with a focus on the underlying chemical pathways, experimental protocols, and process parameters. Quantitative data from various catalytic systems are summarized for comparative analysis, and key process workflows are visualized to facilitate a deeper understanding of the manufacturing landscape.

Introduction

This compound is a white, waxy solid at room temperature, characterized by the chemical formula HO(CH₂)₆OH. The presence of two primary hydroxyl groups at the terminal positions of a six-carbon chain makes it a versatile building block in polymer chemistry. The main applications of this compound include its use as a chain extender in polyurethanes, a co-monomer in polyester (B1180765) resins, and a raw material for the synthesis of acrylates, adhesives, and plasticizers.

Industrially, the production of this compound is dominated by chemical synthesis routes starting from cyclohexane (B81311) or adipic acid. While bio-based production routes are under investigation, they have not yet achieved widespread industrial adoption. This guide will focus on the established chemical manufacturing processes.

Primary Industrial Synthesis Routes

The industrial production of this compound is primarily achieved through two main chemical pathways:

-

One-Step Hydrogenation of Adipic Acid: This process involves the direct catalytic hydrogenation of adipic acid to this compound.

-

Two-Step Esterification and Hydrogenation: This route first involves the esterification of adipic acid with an alcohol (typically methanol) to form a dialkyl adipate (B1204190), which is then subsequently hydrogenated to this compound.

A less common route involves the utilization of by-products from the oxidation of cyclohexane.

One-Step Hydrogenation of Adipic Acid

The direct hydrogenation of adipic acid is an atom-economical process that avoids the intermediate esterification step. The reaction is typically carried out at high temperatures and pressures in the presence of a heterogeneous catalyst.

Caption: One-Step Hydrogenation of Adipic Acid to this compound.

Example 1: Hydrogenation with Atomically Dispersed Ni/SiO₂ Catalyst

This protocol is based on a study demonstrating the high efficiency of an atomically dispersed nickel catalyst.

-

Catalyst Preparation: An atomically dispersed Ni/SiO₂ catalyst (Ni-ad) with a Ni loading of 15 wt% is synthesized using an ammonia (B1221849) evaporation combined with a hydrothermal method. A benchmark 5 wt% RuSn/Al₂O₃ catalyst is prepared by incipient wetness impregnation.

-

Reaction Setup: The hydrogenation is conducted in a 300 mL batch-type reactor (e.g., Parr model 4561) equipped with a magnetic stirrer.

-

Procedure:

-

A mixture of 0.1 g of adipic acid, 60 mL of 1,4-dioxane (B91453) (solvent), and 0.1 g of the catalyst is loaded into the reactor.

-

The reactor is sealed and purged with nitrogen gas multiple times to remove air.

-

The reactor is then pressurized with hydrogen gas to an initial pressure of 50 bar.

-

The reaction mixture is heated to 220 °C with a stirring rate of 500 rpm.

-

The reaction is allowed to proceed for 12 hours.

-

After the reaction, the reactor is cooled down, and the product mixture is analyzed by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS).[1]

-

Example 2: Hydrogenation with Amorphous RuCoP/C Catalyst

This protocol describes the use of an amorphous ruthenium-cobalt-phosphorus catalyst.

-

Catalyst Preparation: The RuCoP/C catalyst is prepared by a co-precipitation method.

-

Reaction Setup: A high-pressure autoclave reactor.

-

Procedure:

-

The reactor is charged with adipic acid and the RuCoP/C catalyst.

-

The reactor is sealed and purged with nitrogen, followed by hydrogen.

-

The reactor is pressurized with hydrogen to 65 bar.

-

The temperature is raised to 220 °C, and the reaction is carried out with stirring.

-

Upon completion, the reactor is cooled, and the products are analyzed.[2][3]

-

| Catalyst | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Adipic Acid Conversion (%) | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Atomically dispersed Ni/SiO₂ | 220 | 50 (initial H₂) | 12 | 100 | ~94 | Not specified | [1] |

| 5 wt% RuSn/Al₂O₃ | 220 | 50 (initial H₂) | 12 | Not specified | ~56 | Not specified | [1] |

| Amorphous RuCoP/C | 220 | 65 | Not specified | Not specified | 64 | 80 | [2][3] |

| Ir-Re/C | 180 | 100 | 16 | 100 | Not specified | 59 | [4] |

Two-Step Process: Esterification and Hydrogenation

This is a widely used industrial route that involves two distinct stages: the esterification of adipic acid and the subsequent hydrogenation of the resulting diester.

Caption: Two-Step Production of this compound via Dimethyl Adipate.

Stage 1: Esterification of Adipic Acid with Methanol

This protocol describes a typical laboratory-scale esterification of adipic acid.

-

Reaction Setup: A three-necked glass reactor equipped with a stirrer, a reflux condenser, and a temperature controller.

-

Procedure:

-

Prepare a mixture of adipic acid and methanol with a pre-specified molar ratio (e.g., 15:1 methanol to adipic acid). The initial concentration of adipic acid can be around 2.18 mol/L.

-

Charge the mixture into the reactor.

-

Add a catalyst, such as Amberlyst 15 (an acidic ion-exchange resin), at a specific loading (e.g., 7% by weight of the reactants).

-

Heat the reaction mixture to the desired temperature (e.g., 323 K or 50 °C) with constant stirring (e.g., 13 rps).

-

The reaction is carried out under reflux to prevent the loss of volatile components.

-

Monitor the progress of the reaction by taking samples at regular intervals and determining the acid conversion.[5]

-

Stage 2: Hydrogenation of Dimethyl Adipate

This protocol is based on the hydrogenation of dimethyl adipate using a supported noble metal catalyst.

-

Catalyst Preparation: A supported Rh-Sn/α-Al₂O₃ catalyst is prepared by conventional impregnation methods.

-

Reaction Setup: A high-pressure autoclave reactor.

-

Procedure:

-

The dimethyl adipate and the catalyst are loaded into the autoclave.

-

The reactor is sealed, purged with nitrogen, and then with hydrogen.

-

The autoclave is pressurized with hydrogen to 9.1 MPa.

-

The reaction mixture is heated to 300 °C and stirred.

-

After the reaction, the autoclave is cooled, and the product mixture is analyzed.[6]

-

| Catalyst | Temperature (°C) | Pressure (MPa) | Substrate | This compound Yield (%) | This compound Selectivity (%) | Reference |

| Rh-Sn/α-Al₂O₃ | 300 | 9.1 | Dimethyl Adipate | High (not specified) | Not specified | [6] |

| RuSn/TiO₂ | 255 | 5 | Dimethyl Adipate | Not specified | 70 | [6][7] |

| CuZnAl (commercial) | 175-205 | 10-16 | Dimethyl Adipate | Not specified | Not specified | [7] |

Production from Cyclohexane Oxidation By-products

The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) (precursors to adipic acid and caprolactam) also generates a mixture of by-product carboxylic acids, including adipic acid, glutaric acid, and 6-hydroxycaproic acid. This mixture can be esterified and subsequently hydrogenated to produce this compound.[8][9]

Purification of this compound

The crude this compound obtained from the hydrogenation process contains various impurities, such as other alcohols, ethers, diols (e.g., 1,5-pentanediol, 1,2-cyclohexanediol), and unreacted starting materials or intermediates.[8] High-purity this compound (typically >99%) is required for polymerization applications. The primary method for purification is fractional distillation under reduced pressure.[10]

Caption: Purification of this compound by Fractional Distillation.

A typical industrial purification process involves one or more distillation columns.

-

Apparatus: A series of distillation columns designed for vacuum operation.

-

Procedure:

-

The crude this compound is fed into the first distillation column.

-

The column is operated under reduced pressure (e.g., 1 to 150 kPa).

-

Low-boiling impurities (e.g., water, lower alcohols) are removed from the top of the column at a temperature of approximately 30-70 °C.[8]

-

The bottom product from the first column, enriched in this compound, is fed to a second distillation column.

-

This column is operated at a lower pressure (e.g., 0.1 to 10 kPa).

-

Pure this compound is collected as the main fraction from the top of the column at a temperature of around 137-140 °C (at 10 Torr).[8]

-

High-boiling impurities remain as the bottom product at a temperature of 150-220 °C.[8]

-

Purities of 99% or higher can be achieved with this method.[8]

-

| Parameter | First Distillation (Low Boilers Removal) | Second Distillation (HDO Purification) | Reference |

| Pressure | 1 - 150 kPa (preferably 20-110 kPa) | 0.1 - 100 kPa (preferably 1-10 kPa) | [8][9] |

| Top Temperature | 0 - 100 °C (preferably 30-70 °C) | 50 - 200 °C (preferably 60-200 °C) | [8][9] |

| Bottom Temperature | 100 - 220 °C (preferably 120-200 °C) | 130 - 250 °C (preferably 150-220 °C) | [8][9] |

Conclusion

The industrial production of this compound is a well-established process, primarily relying on the catalytic hydrogenation of adipic acid or its dialkyl esters. The choice between the one-step and two-step routes depends on various factors, including catalyst cost and lifetime, energy consumption, and capital expenditure. Advances in catalysis, such as the development of highly selective and active catalysts, continue to improve the efficiency and sustainability of these processes. The purification of this compound to high purity is crucial for its application in the polymer industry and is effectively achieved through fractional distillation. This guide has provided a comprehensive overview of the core technical aspects of this compound production, offering valuable insights for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. shokubai.org [shokubai.org]

- 2. mdpi.com [mdpi.com]

- 3. Amorphous RuCoP Ultrafine Nanoparticles Supported on Carbon as Efficient Catalysts for Hydrogenation of Adipic Acid to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sphinxsai.com [sphinxsai.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. US8304585B2 - Production process of this compound - Google Patents [patents.google.com]

- 9. EP1975146A1 - Process for production of this compound - Google Patents [patents.google.com]

- 10. 1,6 Hexanediol Production Technology | Johnson Matthey [matthey.com]

Health and Safety Profile of 1,6-Hexanediol: A Technical Guide

An In-depth Examination of the Toxicological, Flammability, and Handling Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information for 1,6-Hexanediol (CAS No. 629-11-8), a versatile linear diol used in various industrial applications, including the synthesis of polyesters and polyurethanes.[1][2][3] This document is intended to serve as a resource for researchers, scientists, and professionals in drug development who may handle or utilize this chemical.

Executive Summary

This compound is a white, waxy solid at room temperature with a low overall human health and environmental hazard potential.[1][4] It exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure and is not considered to be irritating to the skin or eyes.[4][5] Furthermore, it is not a skin sensitizer (B1316253) and has not shown mutagenic effects in in-vitro tests.[4][6] Due to its low volatility and ready biodegradability, the environmental risk associated with this compound is also considered to be very low.[4][7] While generally considered safe, adherence to standard laboratory safety protocols is recommended.

Physicochemical and Toxicological Data

The following tables summarize the key quantitative data for this compound, providing a consolidated reference for its physical, chemical, and toxicological properties.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Chemical Formula | C6H14O2 | [3][4] |

| Molecular Weight | 118.17 g/mol | [3][4] |

| Appearance | White waxy solid/flakes or colorless crystals | [1][4][5][8] |

| Melting Point | 39.5 - 42.8 °C | [4][5][7][8] |

| Boiling Point | 250 °C at 1013 hPa | [3][4][7][8] |

| Density | 0.96 g/cm³ at 20 °C | [4][5][8] |

| Vapor Pressure | 0.000666 hPa at 25 °C | [4] |

| Water Solubility | Miscible | [4][7] |

| log Pow (Octanol/Water Partition Coefficient) | 0 at 25 °C | [4] |

Table 2: Flammability and Explosivity Data

| Property | Value | Reference |

| Flash Point | 136 °C (closed cup) | [4][7] |

| Auto-ignition Temperature | 320 °C | [4][5] |

| Lower Explosion Limit (LEL) | 6.6 % | [4][8] |

| Upper Explosion Limit (UEL) | 16 % | [4][8] |

| Flammability | Combustible, but not highly flammable solid | [4] |

Table 3: Toxicological Data

| Endpoint | Value | Species | Method | Reference |

| Acute Oral Toxicity (LD50) | 3,000 mg/kg | Rat | OECD Test Guideline 401 | [9] |

| Acute Dermal Toxicity (LD50) | > 2,500 mg/kg | Rabbit | OECD Test Guideline 402 | [10] |

| Acute Inhalation Toxicity (LCLo) | 3.3 mg/l (8 h) | Rat | OECD Test Guideline 403 | [10] |

| Skin Corrosion/Irritation | Not irritating | Rabbit | - | [4][9] |

| Eye Irritation | Not irritating | - | - | [4] |

| Skin Sensitization | Not a sensitizer | - | - | [4] |

| Mutagenicity | Negative in in-vitro tests | - | - | [4] |

| Reproductive Toxicity | No adverse effects observed | - | Screening test | [4] |

Experimental Protocols

Detailed experimental methodologies for the toxicological assessment of this compound are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity - OECD Test Guideline 401 (as referenced for LD50)

This protocol is designed to determine the median lethal dose (LD50) of a substance after a single oral administration.

Methodology:

-

Test Animals: Healthy, young adult rats of a single strain are used. Animals are fasted prior to dosing.

-

Dose Levels: At least three dose levels are used, spaced appropriately to produce a range of toxic effects and mortality rates. A control group receives the vehicle only.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observation Period: Animals are observed for at least 14 days. All signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern are recorded.

-

Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., probit analysis, moving average).

Hazard Identification and Risk Management

The overall hazard potential of this compound is considered low.[4] The following diagram illustrates the logical process for identifying hazards and implementing appropriate risk management measures.

Personal Protective Equipment (PPE)

While this compound has a low hazard profile, the use of standard personal protective equipment is recommended to minimize exposure.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[4][11]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1][4][11]

-

Respiratory Protection: Generally not required under normal use with adequate ventilation. If dusts are generated, a particulate respirator may be necessary.[4][11]

Handling and Storage

-

Handling: Handle in a well-ventilated area.[1] Avoid generating dust.[12] Keep away from open flames and strong oxidizing agents.[1][5][12]

-

Storage: Store in a cool, dry, well-ventilated place in tightly closed containers.[1]

First Aid Measures

In the event of exposure to this compound, the following first aid measures are recommended.

-

Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical attention.[1][13]

-

Skin Contact: Wash the affected area with soap and plenty of water.[1] Remove contaminated clothing.[1]

-

Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes.[1] Seek medical attention.[1]

-

Ingestion: Do not induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

Environmental Fate

This compound is readily biodegradable and has a low potential for bioaccumulation.[4][7] It is not expected to be persistent in the environment.[4] Accidental release into water may pose a low toxicity risk to aquatic organisms before degradation.[7]

Conclusion

This compound is a chemical with a well-characterized and favorable safety profile. Its low toxicity, lack of irritation and sensitization potential, and minimal environmental impact make it a relatively safe compound to handle in a research and development setting.[1][4] Nevertheless, adherence to good laboratory practices, including the use of appropriate personal protective equipment and proper handling and storage procedures, is essential to ensure a safe working environment.

References

- 1. atamankimya.com [atamankimya.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. jcia-bigdr.jp [jcia-bigdr.jp]

- 5. ICSC 0491 - this compound [inchem.org]

- 6. chemos.de [chemos.de]

- 7. lanxess.com [lanxess.com]

- 8. This compound CAS#: 629-11-8 [m.chemicalbook.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

A Technical Guide to the Bio-based Synthesis of 1,6-Hexanediol from Cyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the emerging field of bio-based 1,6-hexanediol (B165255) (1,6-HDO) production, with a specific focus on the innovative synthesis route starting from cyclohexane (B81311). 1,6-HDO is a crucial C6 platform chemical with wide applications in the polymer industry for the synthesis of polyurethanes, polyesters, and adhesives.[1][2] Traditionally, its production relies on energy-intensive and hazardous chemical processes.[3][4][5] The development of biocatalytic and microbial synthesis routes offers a more sustainable and environmentally benign alternative.[1]

This document details the enzymatic cascade for the conversion of cyclohexane to 1,6-HDO, provides comprehensive experimental protocols for the cultivation of the microbial consortium and the biotransformation process, and presents a summary of the quantitative data achieved in this and other bio-based routes.

Biosynthetic Pathway from Cyclohexane to this compound

The bio-based conversion of cyclohexane to this compound is a multi-step enzymatic cascade. A successful example of this is a one-pot synthesis utilizing a microbial consortium of three engineered Escherichia coli strains, each responsible for a specific module of the pathway.[3][4] This modular approach distributes the metabolic load and can lead to higher production rates compared to a single-strain system.[6]

The overall transformation involves six enzymatic reactions, starting with the hydroxylation of cyclohexane and culminating in the reduction of 6-hydroxyhexanoic acid to this compound. The key enzymes in this pathway include a cytochrome P450 monooxygenase, alcohol dehydrogenases, a Baeyer-Villiger monooxygenase, a lactonase, a carboxylic acid reductase, and an aldo-keto reductase.

Quantitative Data Summary

The following table summarizes the quantitative data for the bio-based production of this compound from various substrates, including the key findings for the conversion from cyclohexane. This allows for a comparison of different biocatalytic strategies.

| Substrate | Biocatalyst | Titer (g/L) | Yield (g/g or Cmol/Cmol) | Productivity (g/L/h) | Reference |

| Cyclohexane | E. coli consortium | 1.54 | 43.3% (mol/mol) | 0.31 | Zhang et al., 2020[4] |

| n-Hexane | E. coli and P. putida co-culture | 0.59 | N/A | N/A | Kim et al., 2021[7] |

| Glucose | Metabolic engineered E. coli | 0.215 | N/A | N/A | Chen et al., 2023[8] |

| Adipic Acid | Engineered E. coli | 12.5 | 0.86 g/g | 0.26 | Liu et al., 2022 |

N/A: Not available in the cited literature.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the bio-based synthesis of this compound from cyclohexane, based on the work by Zhang et al. (2020).

Experimental Workflow Overview

The overall experimental workflow can be visualized as a series of sequential steps, from the cultivation of the individual engineered E. coli strains to the final analysis of the biotransformation product.

Strain Cultivation and Induction

-

Strains and Plasmids: Engineered E. coli BL21(DE3) strains harboring plasmids for the expression of the enzymes in each of the three modules of the biosynthetic pathway are used.

-

Media: The strains are typically cultivated in Luria-Bertani (LB) medium supplemented with the appropriate antibiotics (e.g., kanamycin) to maintain the plasmids. The medium composition is as follows:

-

10 g/L Tryptone

-

5 g/L Yeast Extract

-

10 g/L NaCl

-

-

Cultivation Conditions:

-

Inoculate 5 mL of LB medium with a single colony of the respective engineered E. coli strain.

-

Incubate overnight at 37°C with shaking at 200 rpm.

-

Use the overnight culture to inoculate 500 mL of fresh LB medium in a 2 L flask.

-

Continue incubation at 37°C and 200 rpm until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

-

-

Induction of Protein Expression:

-

Once the desired OD₆₀₀ is reached, cool the cultures to 16°C.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.2 mM.

-

For the strain expressing the P450 monooxygenase (Module 1), supplement the medium with 1 mM 5-aminolevulinic acid (ALA) as a precursor for the heme cofactor.

-

Continue the cultivation at 16°C and 200 rpm for 16-20 hours.

-

Preparation of the Microbial Consortium

-

After the induction period, harvest the cells from each of the three cultures by centrifugation at 4,000 x g for 10 minutes at 4°C.

-

Wash the cell pellets twice with a suitable buffer, such as a potassium phosphate (B84403) buffer (50 mM, pH 7.5).

-

Resuspend the cell pellets in the same buffer to a final OD₆₀₀ of 20 for each strain.

-

Prepare the microbial consortium by mixing equal volumes of the three cell suspensions.